

(Tetrahydro-pyran-2-yl)-acetic Acid: A Versatile Chiral Building Block in Synthesis

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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are valuable chiral building blocks in modern organic synthesis, particularly in the fields of natural product synthesis and drug discovery. The inherent chirality of this scaffold, combined with the favorable physicochemical properties imparted by the tetrahydropyran (THP) ring, makes it a sought-after component in the design of complex, biologically active molecules. The THP moiety is often considered a bioisostere of a cyclohexane ring, offering potential improvements in aqueous solubility and metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically enriched **(Tetrahydro-pyran-2-yl)-acetic acid**, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Stereochemical Data

The enantiomers of **(Tetrahydro-pyran-2-yl)-acetic acid** serve as the foundational scaffolds for a variety of synthetic applications. Below is a summary of their key physical properties.

Property	Racemic (±)- (Tetrahydro- pyran-2-yl)- acetic acid	(R)- (Tetrahydro- pyran-2-yl)- acetic acid	(S)- (Tetrahydro- pyran-2-yl)- acetic acid	Reference
Molecular Formula	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃	C ₇ H ₁₂ O ₃	
Molecular Weight	144.17 g/mol	144.17 g/mol	144.17 g/mol	
CAS Number	13103-40-7	Not available	Not available	
Appearance	Solid	-	-	
Melting Point	55-57 °C	-	-	
Boiling Point	110-112 °C at 2 mmHg	-	-	
Optical Rotation	Not applicable	Data not available	Data not available	

Synthetic Strategies and Quantitative Comparison

The asymmetric synthesis of substituted tetrahydropyran rings is a key challenge in organic chemistry. Several powerful strategies have been developed to access these structures with high levels of stereocontrol. The following table summarizes and compares some of the most effective methods for the synthesis of chiral tetrahydropyran derivatives, including those that can be adapted to produce enantiopure **(Tetrahydro-pyran-2-yl)-acetic acid**.

Synthetic Strategy	Starting Materials	Key Reagents /Catalysts	Product Type	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee, %)
Prins Cyclization	Homoallylic alcohol, Aldehyde	Lewis Acids (e.g., InCl_3 , $\text{BF}_3 \cdot \text{OEt}_2$)	Polysubstituted Tetrahydropyrans	72-95	8:1 to >20:1	Catalyst dependent
Intramolecular Oxa-Michael Addition	ζ -Hydroxy- α,β -unsaturated ester	Base (e.g., K_2CO_3) or Acid	2,6-cis-Disubstituted Tetrahydropyrans	Moderate	2:1 (cis/trans)	Substrate dependent
Hetero-Diels-Alder Reaction	Danishefsky's diene, Aldehyde	Chiral Cr(III)-salen complex	Dihydropyranone (precursor)	75	Single isomer	95
Starting from a Chiral Pool	Tri-O-acetyl-D-glucal	Multi-step synthesis	(-)-Civet (a derivative)	85 (final step)	-	Enantiopure
Diastereoselective Tandem Dihydroxylation/S _N 2 Cyclization	ζ -Mesyloxy α,β -unsaturated esters	OsO_4 , NMO	cis- and trans-2,6-Disubstituted Tetrahydropyrans	Good	High	Enantiopure

Applications in Synthesis

(Tetrahydro-pyran-2-yl)-acetic acid is primarily utilized as a chiral building block, where its stereocenter is incorporated into the final target molecule. Its applications span the synthesis of natural products and pharmaceutically active compounds.

Natural Product Synthesis

A prominent application is in the total synthesis of complex natural products containing the tetrahydropyran motif. For instance, derivatives of **(Tetrahydro-pyran-2-yl)-acetic acid** are key intermediates in the synthesis of:

- (-)-Civet: A glandular secretion of the civet cat used in the perfume industry. The synthesis of its (-)-(2R,6R) enantiomer has been achieved using tri-O-acetyl-D-glucal as a chiral starting material.^[1]
- Neopeltolide: A marine macrolide with potent antiproliferative and antifungal activities. Various synthetic strategies, including Prins cyclization and intramolecular oxa-Michael additions, have been employed to construct its tetrahydropyran core.

Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Replacing a lipophilic cyclohexyl group with a THP ring can lead to improved pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The oxygen atom of the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets. Consequently, **(Tetrahydro-pyran-2-yl)-acetic acid** and its derivatives are valuable starting materials for the synthesis of novel drug candidates.

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations used to generate chiral tetrahydropyran rings.

Protocol 1: Diastereoselective Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyrans

This protocol describes a general procedure for the Lewis acid-mediated Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 2,6-disubstituted tetrahydropyran. The stereochemical outcome is often controlled by the formation of a thermodynamically favored chair-like transition state.

Materials:

- Homoallylic alcohol (1.0 equiv)

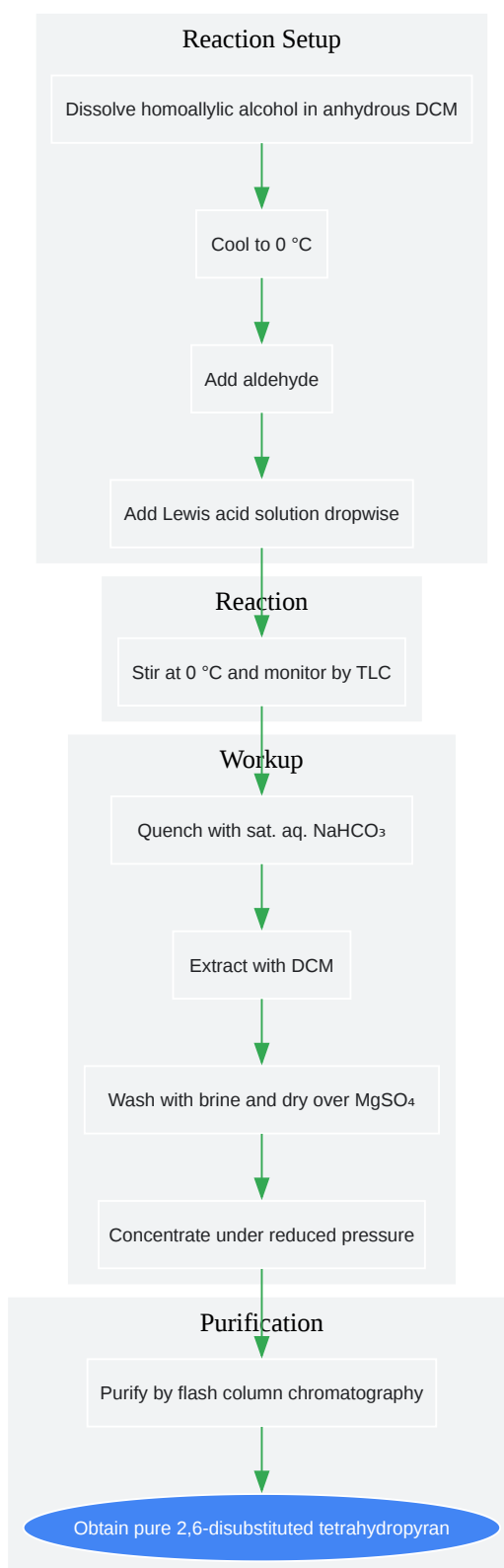
- Aldehyde (1.2 equiv)
- Lewis Acid (e.g., Indium(III) chloride (InCl_3), 0.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add the aldehyde (1.2 equiv) to the solution.
- In a separate flask, prepare a solution of the Lewis acid (e.g., InCl_3 , 0.2 equiv) in anhydrous DCM.
- Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.
- Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran.

Diagram of the Experimental Workflow:



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Prins Cyclization Experimental Workflow

Protocol 2: Intramolecular Oxa-Michael Addition for the Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran

This protocol outlines a general procedure for the base-catalyzed intramolecular oxa-Michael addition of a ζ -hydroxy- α,β -unsaturated ester to form a 2,6-cis-disubstituted tetrahydropyran.

Materials:

- ζ -Hydroxy- α,β -unsaturated ester (1.0 equiv)
- Base (e.g., Potassium carbonate (K_2CO_3), 1.5 equiv)
- Methanol (MeOH)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve the ζ -hydroxy- α,β -unsaturated ester (1.0 equiv) in methanol in a round-bottom flask.
- Add the base (e.g., K_2CO_3 , 1.5 equiv) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, neutralize the reaction mixture with saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-cis-disubstituted tetrahydropyran.

Diagram of the Logical Relationship in Oxa-Michael Addition:



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Oxa-Michael Addition Mechanism

Concluding Remarks

(Tetrahydro-pyran-2-yl)-acetic acid is a powerful chiral building block that provides access to a wide range of stereochemically defined molecules. The synthetic methodologies outlined in this document, such as the Prins cyclization and intramolecular oxa-Michael addition, offer versatile and often highly stereoselective routes to functionalized tetrahydropyran derivatives. The strategic incorporation of this chiral scaffold is a valuable tool in the synthesis of complex natural products and in the development of new therapeutic agents with potentially improved pharmacological profiles. Further exploration of enantioselective catalytic methods to access the parent (R)- and (S)-**(Tetrahydro-pyran-2-yl)-acetic acids** will undoubtedly expand their utility in asymmetric synthesis.

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References

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
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